molecular formula C4H10ClN3O2 B1377802 (3-Aminopropanoyl)urea hydrochloride CAS No. 1375471-90-1

(3-Aminopropanoyl)urea hydrochloride

Cat. No.: B1377802
CAS No.: 1375471-90-1
M. Wt: 167.59 g/mol
InChI Key: JAAOOXQYURVLJT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminopropanoyl)urea hydrochloride typically involves the reaction of 3-aminopropanoic acid with urea in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure high yield and purity . The general reaction scheme is as follows:

    Step 1: 3-aminopropanoic acid is reacted with urea in an aqueous solution.

    Step 2: Hydrochloric acid is added to the reaction mixture to form the hydrochloride salt.

    Step 3: The product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction parameters such as temperature, pressure, and pH. The final product is obtained through crystallization and drying processes .

Chemical Reactions Analysis

Types of Reactions

(3-Aminopropanoyl)urea hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (3-Aminopropanoyl)urea hydrochloride involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It also interacts with cellular pathways, modulating signal transduction and gene expression . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-(3-Aminopropyl)urea: Similar structure but lacks the hydrochloride salt form.

    N-(2-Aminoethyl)urea: Contains a shorter carbon chain.

    N-(4-Aminobutyl)urea: Contains a longer carbon chain.

Uniqueness

(3-Aminopropanoyl)urea hydrochloride is unique due to its specific molecular structure, which provides distinct reactivity and stability. The presence of the hydrochloride salt enhances its solubility and makes it more suitable for certain applications compared to its analogs .

Properties

IUPAC Name

3-amino-N-carbamoylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3O2.ClH/c5-2-1-3(8)7-4(6)9;/h1-2,5H2,(H3,6,7,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAAOOXQYURVLJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(=O)NC(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375471-90-1
Record name Propanamide, 3-amino-N-(aminocarbonyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375471-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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